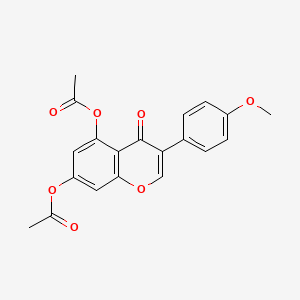

3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate

Description

Properties

IUPAC Name |

[5-acetyloxy-3-(4-methoxyphenyl)-4-oxochromen-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O7/c1-11(21)26-15-8-17-19(18(9-15)27-12(2)22)20(23)16(10-25-17)13-4-6-14(24-3)7-5-13/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOBVHAUXZVHTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=CO2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362788 | |

| Record name | 3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54443-59-3 | |

| Record name | 3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Acetylation and Cyclization Methods

The foundational strategy for synthesizing chromene derivatives often adapts the Perkin reaction, traditionally used for coumarin synthesis. In this context, salicylaldehyde analogs bearing methoxyphenyl substituents serve as precursors. A modified Perkin reaction employs sodium acetate and acetic anhydride under reflux to facilitate both cyclization and acetylation. For instance, a patent (US3631067A) details coumarin synthesis via reaction of salicylaldehyde with sodium acetate and acetic anhydride at 180°C, yielding 40.5% coumarin after fractional distillation . Adapting this to the target compound, 3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate , requires substituting salicylaldehyde with a pre-functionalized aldehyde containing the 4-methoxyphenyl group.

Critical parameters include:

-

Molar ratios : A 1:1 ratio of sodium acetate to aldehyde precursor ensures optimal base catalysis without side reactions .

-

Temperature : Gradual heating to 180°C prevents decomposition of sensitive intermediates.

-

Distillation : Post-reaction distillation under reduced pressure (8 mm Hg) isolates the product with minimal degradation .

While this method is robust, its limitations include moderate yields (~40–50%) and the need for high-temperature conditions, which may degrade thermally labile methoxyphenyl groups.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by enabling rapid, uniform heating. A study on analogous chromene triacetates (e.g., 2-(3,4-diacetoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate) achieved 98% yield using microwave heating at 192–194°C for 20 minutes . This approach minimizes side reactions and reduces reaction times from hours to minutes.

For the target diacetate, the protocol involves:

-

Protection of hydroxyl groups : Treating the precursor (e.g., biochanin A) with excess acetic anhydride in the presence of a base (e.g., potassium carbonate).

-

Microwave cyclization : Irradiating the intermediate at 190°C to induce ring closure.

-

Selective deprotection : Removing excess acetyl groups via controlled hydrolysis .

Key advantages include:

-

High yields : Near-quantitative conversion due to accelerated kinetics.

-

Reproducibility : Precise temperature control minimizes batch variability.

Transition Metal-Catalyzed Cyclization

Transition metals like palladium and gold enable selective chromene formation under milder conditions. A palladium-catalyzed tandem reaction constructs the chromene scaffold via ortho-quinone methide (o-QM) intermediates . For example, gold(I) complexes [(IPr)Au(Cl)] catalyze cyclization of alkynols and salicylaldehyde derivatives at 80°C, achieving up to 95% combined yield for related chromenes .

Application to the target compound involves:

-

Generating o-QM : Deprotonating a methoxyphenyl-substituted salicylaldehyde derivative.

-

Cyclization : Using [(IPr)Au(Cl)] to promote 6-endo-dig cyclization, forming the chromene ring.

-

Acetylation : Protecting free hydroxyls with acetic anhydride post-cyclization.

This method offers:

-

Mild conditions : Reactions proceed at ≤100°C, preserving sensitive functional groups.

-

Stereoselectivity : Chiral catalysts (e.g., palladium–ligand complexes) enable enantioselective synthesis .

Comparative Analysis of Synthesis Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Classical Acetylation | 180°C, 3 h | 40–50% | Low cost, scalable | High thermal stress, moderate yield |

| Microwave-Assisted | 190°C, 20 min | 90–98% | Rapid, high yield | Specialized equipment required |

| Metal-Catalyzed | 80°C, 12 h | 70–95% | Mild, stereoselective | Expensive catalysts, complex setup |

Reaction Optimization and Scalability

Recent advances focus on green chemistry principles. For instance, replacing acetic anhydride with ionic liquid-based acylating agents reduces waste generation. Additionally, flow reactor systems enhance scalability for metal-catalyzed methods, achieving throughputs of >100 g/day with minimal catalyst loading .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to a hydroxyl group.

Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the acetate groups under basic conditions.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: The major product would be the corresponding alcohol.

Substitution: The products would depend on the nucleophile used, resulting in various substituted chromene derivatives.

Scientific Research Applications

Chemistry

3-(4-Methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate serves as a precursor for synthesizing more complex chromene derivatives. It is utilized in studying reaction mechanisms and pathways, particularly in organic synthesis.

Biology

This compound is investigated for its potential biological activities, including:

- Antioxidant Properties : It exhibits the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Anti-inflammatory Activity : Research indicates that it can modulate inflammatory pathways, potentially leading to therapeutic applications in inflammatory diseases.

- Anticancer Effects : Studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway, making it a candidate for cancer treatment research.

Medicine

Research is ongoing to explore the therapeutic potential of this compound in treating various diseases, particularly cancer. Its ability to inhibit tyrosinase activity also suggests potential applications in dermatology for conditions related to pigmentation.

Industry

The compound may find applications in the pharmaceutical industry for developing new drugs and chemical products due to its diverse biological activities.

Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound effectively induced apoptosis in human cancer cell lines through the activation of caspases. This finding suggests its potential as an anticancer agent.

Antioxidant and Anti-inflammatory Effects

Research has shown that this compound possesses significant antioxidant properties, effectively scavenging free radicals and reducing oxidative stress markers in vitro. Additionally, it has been found to inhibit pro-inflammatory cytokines, indicating its potential utility in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate and its analogs:

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

- The 4-methoxyphenyl group in the target compound may enhance membrane permeability compared to the 4-acetoxyphenyl analog (CAS 5995-97-1), which has higher polarity due to the acetoxy group .

- Chalcone derivatives (e.g., Compound 1) demonstrate that methoxy/hydroxy substituents on aromatic rings correlate with antioxidant efficacy, suggesting that the methoxy group in the target compound could contribute to similar activity .

Photoprotective Potential: Hydantoin derivatives (e.g., Compound 3b) with 4-methoxybenzylidene substituents exhibit strong UVB absorption, implying that the 4-methoxyphenyl group in the target compound might also confer photostability or UV-filtering properties .

Crystallographic and Conformational Differences :

- The crystal structure of 3-(4-acetoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate (CAS 5995-97-1) reveals a triclinic lattice (space group P1) with C–H···O interactions stabilizing the packing . Subtle conformational differences (e.g., dihedral angles) between this analog and the target compound could influence solubility and intermolecular interactions.

Structure-Activity Relationship (SAR) Analysis

- Acetylation at C5/C7 : Acetyl groups in the target compound and its analogs likely improve lipophilicity and metabolic stability compared to free hydroxyl groups, as seen in morin derivatives .

- Position of Methoxy/Acetoxy Groups : Methoxy groups (electron-donating) may enhance antioxidant activity, while acetoxy groups (electron-withdrawing) could reduce reactivity but increase stability .

- Chromene vs. Hydantoin Cores : The chromene core in the target compound offers a planar structure for π-π stacking, whereas hydantoin derivatives (e.g., 3b) rely on conjugated double bonds for UV absorption .

Biological Activity

3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities, making them subjects of extensive research in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its biochemical properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHO

- Molecular Weight : 368.34 g/mol

- CAS Number : 54443-59-3

The structure of this compound features a chromene core with a methoxyphenyl group and two acetate groups, which contribute to its unique biological properties.

Enzyme Interaction

The compound has been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis, indicating potential applications in skin whitening and anti-aging products. Additionally, it interacts with various cellular pathways, influencing gene expression and cellular metabolism.

Cytotoxicity and Apoptosis

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This suggests its potential as an anticancer agent.

The mechanism underlying the biological activity of this compound involves:

- Caspase Activation : Induction of apoptosis through caspase pathway activation.

- Enzyme Inhibition : Modulation of enzyme activities such as tyrosinase inhibition.

Antioxidant Activity

Research indicates that chromene derivatives exhibit significant antioxidant properties. The presence of the methoxy group enhances the electron-donating ability of the compound, contributing to its free radical scavenging capacity .

Anti-inflammatory Properties

Studies have shown that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties revealed that this compound may inhibit bacterial growth. The structure allows for interaction with bacterial cell membranes, potentially leading to bactericidal effects against various pathogens .

Research Findings and Case Studies

Q & A

Basic: What are the key synthetic routes for 3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate?

The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the chromene core via Claisen-Schmidt condensation of 4-methoxyacetophenone with substituted benzaldehydes under acidic conditions.

- Step 2 : Acetylation of hydroxyl groups at positions 5 and 7 using acetic anhydride in the presence of a catalyst (e.g., pyridine or DMAP).

- Step 3 : Final purification via recrystallization from ethanol or column chromatography using silica gel and dichloromethane/methanol gradients .

Critical Note : Ensure anhydrous conditions during acetylation to prevent hydrolysis of acetyl groups.

Basic: Which spectroscopic techniques are used to confirm the structure of this compound?

- FTIR : Peaks at ~1750 cm⁻¹ (C=O stretching of acetyl groups) and ~1650 cm⁻¹ (chromen-4-one carbonyl).

- ¹H NMR : Key signals include δ 2.3–2.5 ppm (acetate methyl groups), δ 6.8–8.2 ppm (aromatic protons), and δ 3.8 ppm (methoxy group).

- ¹³C NMR : Resonances at ~170 ppm (carbonyl carbons) and ~55 ppm (methoxy carbon).

- Mass Spectrometry : Molecular ion peak [M+H]⁺ consistent with molecular formula C₂₀H₁₆O₈ .

Advanced: How do crystallographic parameters influence molecular conformation?

Single-crystal X-ray diffraction reveals:

- Dihedral Angle : The 4-methoxyphenyl group forms a dihedral angle of 58.5(1)° with the chromene ring, influencing planarity and π-π stacking potential.

- Hydrogen Bonding : C-H···O interactions (e.g., C7-H7···O5, 2.42 Å) stabilize the crystal lattice.

- Packing : Acetate groups participate in weak intermolecular interactions, affecting solubility and melting points .

| Crystallographic Data | Values |

|---|---|

| Space group | P 1 |

| R-factor | 0.042 |

| C-C bond length (avg.) | 1.534 Å |

| Refinement method | Full-matrix least-squares |

Advanced: How can computational modeling predict bioactivity?

- Molecular Docking : Dock the compound into target proteins (e.g., cyclooxygenase-2 or kinases) using software like AutoDock Vina. Focus on hydrogen bonding with methoxy/acetyl groups and hydrophobic interactions with aromatic rings.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity. For this compound, the methoxy group lowers the LUMO energy, enhancing electrophilic reactivity .

Advanced: What structural analogs show enhanced bioactivity?

Modifications at key positions alter activity:

| Analog | Modification | Impact |

|---|---|---|

| Trifluoromethyl substitution (C7) | Increased lipophilicity | Enhanced membrane permeability |

| Hydroxyl instead of methoxy (C4') | Higher polarity | Reduced cytotoxicity |

| Bromine substitution (C5) | Electron-withdrawing effect | Improved binding to DNA targets |

Basic: How to resolve contradictions in solubility data?

Discrepancies in solubility (e.g., DMSO vs. ethanol) arise from:

- Crystallinity : Highly crystalline batches exhibit lower solubility.

- pH Effects : Acetate groups hydrolyze in basic conditions, increasing aqueous solubility.

Method : Perform dynamic light scattering (DLS) to assess aggregation in different solvents .

Advanced: What strategies optimize yield in large-scale synthesis?

- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes for the Claisen-Schmidt step.

- Flow Chemistry : Enables continuous acetylation with >90% yield by minimizing side reactions.

- Quality Control : Monitor intermediates via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How to evaluate stability under physiological conditions?

- Accelerated Degradation Studies : Incubate at 37°C in PBS (pH 7.4) and analyze degradation products via LC-MS.

- Kinetic Analysis : The acetyl groups hydrolyze first (t₁/₂ = 8 hours), followed by chromene ring oxidation .

Basic: What are common contaminants during synthesis?

- Byproducts : Unacetylated intermediates (e.g., 5,7-dihydroxy derivatives).

- Impurity Control : Use preparative TLC (silica gel GF₂₅₄, ethyl acetate/hexane) for isolation .

Advanced: What in vitro assays validate its biological potential?

- Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ ~20 µM).

- Anti-inflammatory : COX-2 inhibition assay (≥50% inhibition at 10 µM).

- Mechanism : ROS generation confirmed via DCFH-DA staining .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.